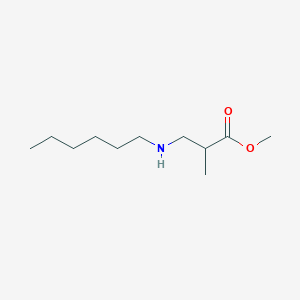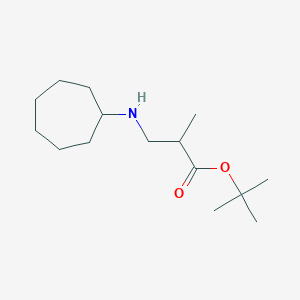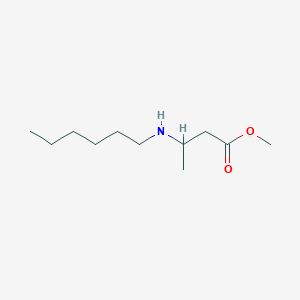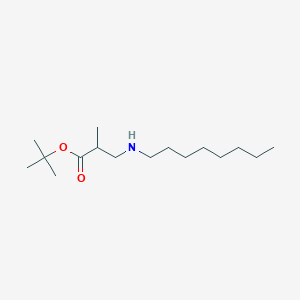![molecular formula C15H29NO2 B6340296 tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-34-2](/img/structure/B6340296.png)
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate: is an organic compound with the molecular formula C15H29NO2 and a molecular weight of 255.40 g/mol.
Vorbereitungsmethoden
The synthesis of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate involves several steps. One common method includes the reaction of tert-butyl 2-methyl-3-bromopropanoate with 2-methylcyclohexylamine under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Analyse Chemischer Reaktionen
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate can be compared with similar compounds such as:
tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate: This compound has a similar structure but differs in the position of the amino group, which can lead to different chemical and biological properties.
tert-Butyl 2-methyl-3-nitrobenzoate: This compound contains a nitro group instead of an amino group, resulting in distinct reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts unique chemical and biological properties, making it valuable for various research and industrial applications.
Eigenschaften
IUPAC Name |
tert-butyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29NO2/c1-11-8-6-7-9-13(11)16-10-12(2)14(17)18-15(3,4)5/h11-13,16H,6-10H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNMOOCDFBZEBIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCC(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H29NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}butanoate](/img/structure/B6340217.png)
![Methyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340220.png)
![methyl 3-{[(2H-1,3-benzodioxol-5-yl)methyl]amino}-2-methylpropanoate](/img/structure/B6340227.png)
![Methyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340228.png)
![Methyl 2-methyl-3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340250.png)
![Methyl 2-methyl-3-{[2-(piperidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340252.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}-2-methylpropanoate](/img/structure/B6340262.png)


![tert-Butyl 3-{[3-(diethylamino)propyl]amino}-2-methylpropanoate](/img/structure/B6340281.png)

![tert-Butyl 2-methyl-3-{[3-(propan-2-yloxy)propyl]amino}propanoate](/img/structure/B6340292.png)
![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)
